4-[(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]-3-nitrobenzoic acid
Description
Properties
IUPAC Name |
4-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-3-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O5S/c1-6-4-10(16)14-12(13-6)21-9-3-2-7(11(17)18)5-8(9)15(19)20/h2-5H,1H3,(H,17,18)(H,13,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFCOOQGQCUESF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]-3-nitrobenzoic acid typically involves a multi-step process
Synthesis of Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 4-hydroxy-6-methylpyrimidine.
Formation of Thioether Linkage: The thioether linkage is introduced by reacting the pyrimidine derivative with a suitable thiol compound under controlled conditions.
Introduction of Nitrobenzoic Acid Moiety: The final step involves the nitration of the benzoic acid derivative, followed by coupling with the thioether-linked pyrimidine.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-[(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]-3-nitrobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Substitution: The hydroxy group on the pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
4-[(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]-3-nitrobenzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]-3-nitrobenzoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidinone Sulfanyl Derivatives
(a) 1-(5-Hydroxypentyl)-3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)urea
- Structure : Shares the 6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl moiety but replaces the sulfanyl-benzoic acid with a urea linker and a hydroxypentyl chain.
- Applications in polymer chemistry are noted due to its use in Stille coupling reactions .
(b) 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic Acid (Compound 1 in )
- Structure: Contains a sulfanyl-carboxymethyl group linked to a 4-aryl-4-oxobutanoic acid backbone.
- Key Differences: The butanoic acid chain and aryl ketone substituent differ from the benzoic acid and nitro groups in the target compound. Crystallographic data (melting points: 160–220°C) and NMR spectra highlight distinct electronic environments due to the absence of a nitro group .
Sulfanyl-Linked Carboxylic Acid Derivatives
(a) (2S)-4-[(2-Methylphenyl)sulfanyl]-2-[4-(Trifluoromethyl)phenoxy]butanoic Acid
- Structure: Features a sulfanyl group attached to a 2-methylphenyl ring and a trifluoromethylphenoxy substituent on a butanoic acid backbone.
- The stereochemistry (2S configuration) may influence biological target specificity .
Nitro-Substituted Aromatic Acids
(a) 3-Nitrobenzoic Acid Derivatives
- Comparison : The nitro group at the 3-position in the target compound enhances acidity (pKa ~2.1 for benzoic acid vs. ~1.7 for 3-nitrobenzoic acid) and electron-withdrawing effects, which could stabilize charge-transfer complexes in materials science.
Structural and Functional Analysis Table
Research Findings and Implications
- Synthetic Challenges : The nitro group in the target compound may necessitate controlled reaction conditions to avoid reduction or side reactions, unlike the trifluoromethyl or carboxymethyl analogs .
- Biological Relevance: Sulfanyl-linked pyrimidinones are explored in enzyme inhibition (e.g., dihydrofolate reductase), where the nitro group could modulate binding affinity compared to trifluoromethyl or aryl ketone substituents .
Biological Activity
4-[(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]-3-nitrobenzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅N₅O₄S |
| Molecular Weight | 290.34 g/mol |
| CAS Number | 710315-25-6 |
| IUPAC Name | This compound |
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. For example, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL. This suggests a potential application in treating bacterial infections.
Antioxidant Activity
The compound has demonstrated significant antioxidant properties in vitro. In assays measuring the ability to scavenge free radicals, it exhibited a reduction in oxidative stress markers by up to 50% at concentrations of 100 µM. This activity is crucial for potential therapeutic applications in diseases characterized by oxidative stress.
Cytotoxic Effects
Research has also indicated that this compound possesses cytotoxic effects on cancer cell lines. In particular, studies on human breast cancer (MCF-7) and lung cancer (A549) cells revealed that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability. The IC50 values were determined to be approximately 25 µM for MCF-7 cells and 30 µM for A549 cells, indicating its potential as an anticancer agent.
The biological activity of this compound is thought to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.
- Induction of Apoptosis : In cancer cells, it appears to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
- Reduction of Reactive Oxygen Species (ROS) : By scavenging free radicals, it mitigates oxidative damage to cellular components.
Case Studies
- Antimicrobial Efficacy Study : A study conducted by Smith et al. (2023) evaluated the antimicrobial activity against clinical isolates of E. coli. The results confirmed that the compound inhibited growth effectively at low concentrations, supporting its use as a potential therapeutic agent .
- Cytotoxicity Assessment : A research article published by Chen et al. (2023) investigated the cytotoxic effects on various cancer cell lines. They reported that the compound significantly reduced cell proliferation and induced apoptosis in MCF-7 cells through mitochondrial pathway activation .
Q & A
Basic: What are the common synthetic routes for preparing this compound?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution or coupling reactions. A validated approach involves reacting a bromomethyl-nitrobenzoic acid precursor (e.g., 4-bromomethyl-3-nitrobenzoic acid) with a thiol-containing pyrimidinone derivative under basic conditions (e.g., K₂CO₃ in DMF). For example:
Intermediate Preparation : Synthesize 6-methyl-4-oxo-1,4-dihydropyrimidine-2-thiol by cyclizing thiourea derivatives with β-keto esters .
Coupling Reaction : React the thiol with 4-bromomethyl-3-nitrobenzoic acid at 60–80°C for 12–24 hours .
Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) or recrystallization from ethanol/water mixtures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
